molecular formula C14H15N3O4 B2430824 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1421454-31-0

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No.: B2430824
CAS No.: 1421454-31-0
M. Wt: 289.291
InChI Key: MZJDJBZFZCBTJX-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It is a derivative of benzamide, featuring methoxy groups at positions 3 and 5 on the benzene ring and a methoxypyrimidinyl group attached to the amide nitrogen. This structural configuration endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-5-methoxypyrimidine to yield the desired benzamide.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxy-N-(2-pyridinylmethyl)benzamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    PSEM89S Hydrochloride: Another benzamide derivative with different substituents.

Uniqueness

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is unique due to its dual inhibition of DAPK1 and CSF1R, which makes it a promising candidate for the treatment of tauopathies. Its specific methoxy and pyrimidinyl substitutions also contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-11-4-9(5-12(6-11)20-2)13(18)17-10-7-15-14(21-3)16-8-10/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJDJBZFZCBTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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